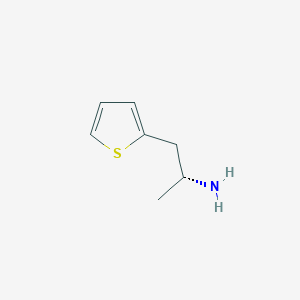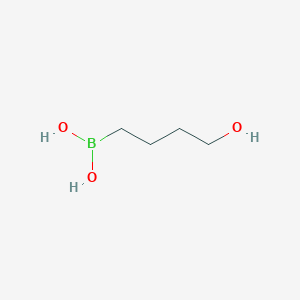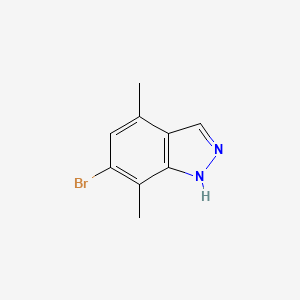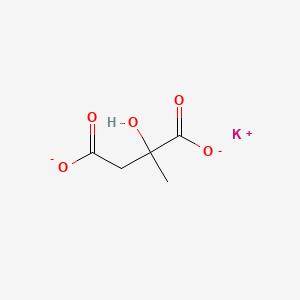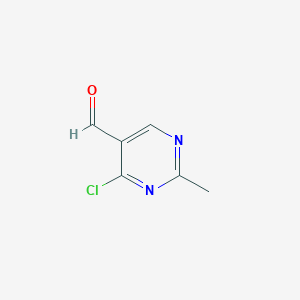![molecular formula C8H9BO3 B15052737 4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15052737.png)
4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL typically involves the formation of the oxaborole ring through a series of organic reactions. One common method includes the reaction of a boronic acid derivative with a suitable diol under acidic conditions to form the oxaborole ring. The hydroxymethyl group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the oxaborole ring and subsequent functionalization steps.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the oxidation state of the boron atom or other functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL exerts its effects involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of cyclic adenosine monophosphate (cAMP). This leads to increased levels of cAMP, which can modulate various cellular processes and reduce inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crisaborole: Another oxaborole compound used in the treatment of skin conditions.
Benzo[C][1,2,5]oxadiazoles: These compounds share a similar boron-containing heterocyclic structure and have been investigated for their anticancer potential.
Uniqueness
4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL is unique due to its specific functional groups and the resulting chemical properties. Its hydroxymethyl group allows for further functionalization, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H9BO3 |
|---|---|
Poids moléculaire |
163.97 g/mol |
Nom IUPAC |
(1-hydroxy-3H-2,1-benzoxaborol-4-yl)methanol |
InChI |
InChI=1S/C8H9BO3/c10-4-6-2-1-3-8-7(6)5-12-9(8)11/h1-3,10-11H,4-5H2 |
Clé InChI |
FSWLFBGABXHATC-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C(=CC=C2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


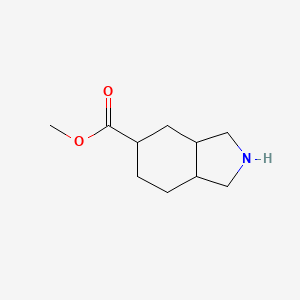
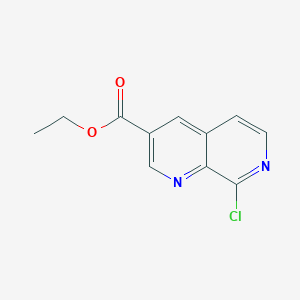
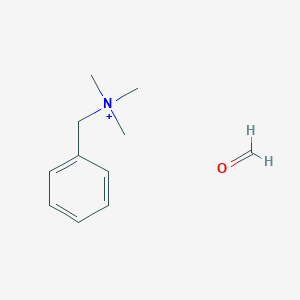
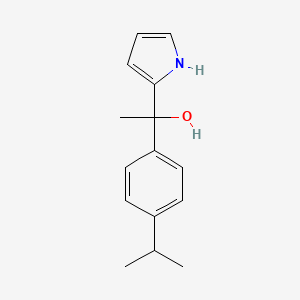
![7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052694.png)
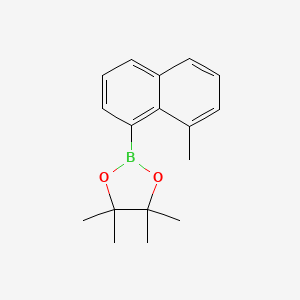
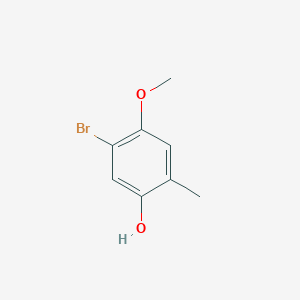
![2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide](/img/structure/B15052716.png)
![2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B15052728.png)
